(4-Fluorobenzyl)boronic acid
Description
Properties
IUPAC Name |
(4-fluorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKLYQCTDXMMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666656 | |
| Record name | [(4-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150530-25-9 | |
| Record name | [(4-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluorophenylboronic Acid and Its Derivatives
Grignard Reagent-Based Boronation Strategies
The reaction of Grignard reagents with boron electrophiles is a foundational method for preparing arylboronic acids. rsc.org This approach involves the initial formation of an organomagnesium halide (Grignard reagent) from a halogenated aromatic precursor, which then acts as a nucleophile.
Synthesis from Halogenated Precursors and Alkyl Borates
The synthesis of 4-fluorophenylboronic acid via this method commences with the preparation of the corresponding Grignard reagent, 4-fluorophenylmagnesium bromide, from a precursor such as 4-fluorobromobenzene and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). ontosight.aigoogle.com This organometallic intermediate is then reacted with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures. ontosight.aigoogle.com The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate, which upon subsequent acidic hydrolysis, yields the final 4-fluorophenylboronic acid. ontosight.airsc.org
The general reaction scheme is as follows: Step 1: Grignard Reagent Formation 4-F-C6H4-Br + Mg -> 4-F-C6H4-MgBr
Step 2: Boronation and Hydrolysis 4-F-C6H4-MgBr + B(OR)3 -> [4-F-C6H4-B(OR)3]MgBr -> (H3O+) -> 4-F-C6H4-B(OH)2
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions, such as the formation of biphenyl (B1667301) byproducts (Wurtz coupling). acs.orggoogle.com Key areas of optimization include temperature control, solvent choice, and reagent stoichiometry.
Historically, these reactions were conducted at very low temperatures (below -60°C) to prevent over-addition of the Grignard reagent to the borate ester. google.com However, improved protocols have been developed. One patented process demonstrates that adding the Grignard reagent to a solution of trimethyl borate in THF at a higher temperature range of -10°C to 0°C can effectively produce the boronic acid, simplifying the cooling requirements for industrial-scale production. google.com Another approach to enhance purity is the use of Barbier conditions, where the Grignard reagent is generated in situ in the presence of the electrophile, which can minimize the formation of coupling byproducts. google.com The choice of solvent and the concentration of the reagents are also critical; ethereal solvents like THF or 2-methyltetrahydrofuran (B130290) are preferred. google.com
| Parameter | Conventional Method | Optimized Method google.com | Rationale for Optimization |
| Temperature | < -60°C | -10°C to 0°C | Higher temperature is more energy-efficient and scalable. |
| Reagent Addition | Concurrent Addition | Grignard added to Borate | Controlled addition minimizes side reactions. |
| Solvent | Ethereal (e.g., THF) | THF | THF is effective at solvating the Grignard reagent. |
| Purity | Variable, risk of byproducts | High Purity (>99.5%) | Optimized conditions suppress impurity formation. google.com |
| Yield | 30-50% | >85% | Improved conditions increase reaction efficiency. google.comgoogle.com |
Organolithium Reagent-Mediated Approaches
The use of organolithium reagents, generated via lithium-halogen exchange, offers an alternative to Grignard-based methods and is particularly effective for preparing arylboronic acids. rsc.orgresearchgate.net This method is known for its high speed and efficiency, especially when using aryl bromides or iodides. wikipedia.orgharvard.edu
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful reaction for converting aryl halides into highly reactive aryllithium species. wikipedia.org The reaction typically involves treating an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), at very low temperatures (typically -78°C) in a solvent like THF. researchgate.netnih.gov The exchange is an equilibrium process, but it is driven forward by the formation of the more stable aryllithium intermediate. ethz.ch The rate of exchange follows the trend I > Br > Cl, making aryl iodides and bromides the preferred substrates. wikipedia.orgprinceton.edu
Subsequent Trapping with Boron Electrophiles
Once the 4-fluorophenyllithium is generated in situ, it is immediately quenched with an electrophilic boron reagent, such as triisopropyl borate B(Oi-Pr)₃ or trimethyl borate B(OMe)₃. researchgate.netnih.gov This rapid trapping step is crucial to prevent the highly reactive organolithium intermediate from participating in side reactions. The reaction forms a lithium boronate salt, which is then hydrolyzed with an aqueous acid to afford the desired 4-fluorophenylboronic acid. rsc.orgnih.gov This entire sequence can often be performed in a single pot, and depending on the specific substrate and conditions, yields can range from moderate to excellent (e.g., 47-85%). researchgate.netsmolecule.com
| Step | Reagents & Conditions | Product | Yield Range | Reference |
| Lithiation | 4-F-Aryl-Br, n-BuLi, THF, -78°C | 4-F-Aryl-Li | - | researchgate.net, nih.gov |
| Borylation | B(Oi-Pr)₃ or B(OMe)₃ | Lithium trialkoxy(4-fluorophenyl)borate | - | researchgate.net, nih.gov |
| Hydrolysis | Aqueous Acid (e.g., HCl) | 4-Fluorophenylboronic acid | 47-85% | smolecule.com, researchgate.net |
Direct C-H Borylation Methodologies
Direct C-H borylation has emerged as a highly atom-economical and environmentally benign strategy for synthesizing arylboronic acids and their esters. rsc.org This approach avoids the need for halogenated precursors by directly converting a C-H bond on the aromatic ring into a C-B bond, using a transition-metal catalyst. acs.org
For the synthesis of 4-fluorophenylboronic acid derivatives, fluorobenzene (B45895) itself is used as the starting material. The reaction is catalyzed by transition metals like rhodium or iridium, with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). acs.org The primary product of this reaction is the pinacol (B44631) ester of the boronic acid, 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be readily hydrolyzed if the free boronic acid is required.
A significant challenge in the direct C-H borylation of substituted arenes like fluorobenzene is achieving regioselectivity. The substitution pattern is often governed by steric factors, leading to a mixture of ortho, meta, and para isomers. acs.org For instance, a rhodium-catalyzed borylation of fluorobenzene with B₂pin₂ was reported to yield a mixture of isomers with a ratio of 43 (ortho) : 38 (meta) : 19 (para). acs.org While this demonstrates the feasibility of the direct approach, further development of catalyst systems is needed to selectively favor the formation of the desired para-isomer, 4-fluorophenylboronic acid.
Transition Metal-Catalyzed C-H Activation for Boronation
Transition metal-catalyzed C-H activation has become a prominent method for the synthesis of aryl boronate esters due to the versatility of the products. nih.gov The direct borylation of C(sp²)–H bonds is a powerful tool for creating fluorinated small molecules, which are important in pharmaceuticals and agrochemicals. nih.gov
A common catalytic system involves an iridium(I) precursor, such as [Ir(COD)OMe]₂, combined with a bipyridine ligand and a boron source like B₂Pin₂ or HBPin. nih.gov However, cobalt-based catalysts have also shown significant promise, particularly in the borylation of fluorinated arenes. nih.govacs.org Mechanistic studies on cobalt-catalyzed borylation of fluorinated arenes have revealed that the reaction proceeds through a fast and reversible C(sp²)–H oxidative addition. acs.org
This process, coupled with the thermodynamic stability of cobalt-aryl bonds adjacent to fluorine atoms, is the source of the high regioselectivity observed. nih.govacs.org Computational studies have confirmed that cobalt–carbon bonds in the reaction intermediates are strengthened by the presence of ortho-fluorine substituents. acs.org The selectivity-determining step is the C(sp²)–H oxidative addition of the fluorinated arene, which favors the formation of ortho-fluoroaryl cobalt intermediates due to the stabilizing "ortho fluorine effect". acs.org
Regioselectivity Control in Fluorinated Aromatic Systems
Controlling regioselectivity in C-H functionalization is crucial due to the multiple C-H bonds present in organic molecules. nih.gov In iridium-catalyzed C(sp²)–H borylation, regioselectivity is primarily governed by steric factors, where the catalyst tends to avoid activating C-H bonds ortho to large substituents. nih.gov
However, for fluorinated arenes, electronic effects play a more significant role. Cobalt catalysts, in particular, exhibit a remarkable tendency for ortho-to-fluorine borylation. digitellinc.com This selectivity arises from the "ortho fluorine effect," where ortho-fluorine substituents stabilize the transition metal-carbon bond, making the C-H activation at that position thermodynamically favorable. nih.govacs.orgrsc.org
Studies have shown that in cobalt-catalyzed reactions, the C(sp²)–H oxidative addition is fast and reversible, leading to a thermodynamic preference for the formation of the most stable cobalt-aryl intermediate, which is the one with the ortho-fluorine substituent. nih.govacs.org This intrinsic electronic preference can even override the directing effects of other functional groups that typically control regioselectivity in iridium-catalyzed systems. digitellinc.com
By modifying the steric and electronic properties of the ligands on the metal catalyst, it is possible to influence the regioselectivity of C-H borylation. nih.gov For instance, sterically hindered, electron-rich ligands can favor borylation at sterically accessible positions, while less hindered, electron-poor ligands can enhance selectivity based on electronic factors. nih.gov
Table 1: Factors Influencing Regioselectivity in Boronation of Fluorinated Aromatics
| Catalyst System | Primary Driving Force | Resulting Selectivity | Reference |
| Iridium/bipyridine | Steric hindrance | Borylation away from large substituents | nih.gov |
| Cobalt/bis(phosphino)pyridine | Thermodynamic stability (ortho fluorine effect) | ortho-to-fluorine borylation | nih.govacs.org |
| Modified Iridium Ligands | Ligand steric and electronic properties | Tunable regioselectivity | nih.gov |
Microwave-Assisted Synthetic Protocols
Expedited Reaction Times for Boronic Acid Formation
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the formation of boronic acids and their derivatives. nih.govbeilstein-journals.org This method significantly reduces reaction times compared to conventional heating methods. beilstein-journals.orgnih.gov For instance, Suzuki coupling reactions that typically take hours under conventional heating can be completed in 15 minutes or less using microwave irradiation. beilstein-journals.orgnih.gov
The rapid heating provided by microwaves allows for high-speed chemistry, which is particularly valuable in drug discovery and the synthesis of diverse chemical libraries. nih.govresearchgate.net Microwave-assisted protocols have been successfully applied to various reactions involving boronic acids, such as Suzuki-Miyaura coupling, oxidative Heck coupling, and the synthesis of complex boron heterocycles. nih.govorganic-chemistry.orgmdpi.com In many cases, reactions that show little to no product formation under conventional heating proceed in good yields with microwave assistance. beilstein-journals.orgnih.gov
For example, the coupling of 4-formyl benzene (B151609) boronic acid with 2-chloro-benzonitrile, which fails under conventional heating, gives good isolated yields after just 15 minutes at 140°C in a microwave reactor. beilstein-journals.orgnih.gov Similarly, one-pot, three-component syntheses of boron heterocycles can be completed in 1 to 1.5 hours under microwave irradiation, avoiding the need for prolonged heating and cumbersome apparatus like a Dean-Stark trap. mdpi.comnih.gov
Table 2: Comparison of Reaction Times for Boronic Acid Reactions
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |
| Suzuki Coupling of Aryl Chlorides | >12 hours | 15 minutes or less | beilstein-journals.orgnih.gov |
| Three-component synthesis of Boron Heterocycles | Prolonged heating | 1 - 1.5 hours | mdpi.comnih.gov |
| Oxidative Heck Coupling | Not specified | 5 - 30 minutes | nih.gov |
Green Chemistry Implications of Microwave Synthesis
Microwave-assisted synthesis is considered an environmentally friendly, or "green," chemistry approach. rsc.orgresearchgate.netajgreenchem.com Its primary benefits align with the principles of green chemistry by reducing reaction times, which in turn lowers energy consumption. ajgreenchem.comrsc.org The heating in microwave chemistry is instantaneous and targeted at the sample molecules, making it a highly efficient process that saves significant energy compared to conventional heating methods that heat the entire reaction vessel. ajgreenchem.com
This technology often leads to higher yields and cleaner product formation, minimizing the generation of by-products and simplifying purification processes. researchgate.netajgreenchem.com A significant advantage of microwave synthesis is its compatibility with solvent-free reaction conditions. organic-chemistry.orgresearchgate.netajgreenchem.com By eliminating the need for often hazardous organic solvents, this technique reduces waste and environmental impact. ajgreenchem.com When solvents are necessary, greener options like water or ethanol (B145695) can often be used effectively. mdpi.comresearchgate.net
Life cycle assessment (LCA) studies have quantified the environmental benefits, showing that microwave-assisted synthesis can have a remarkably reduced environmental impact compared to conventional methods, particularly when considering energy consumption for prolonged reactions. rsc.orgresearchgate.net The combination of reduced energy usage, potential for solvent-free reactions, and faster throughput makes microwave-assisted synthesis a sustainable alternative for producing boronic acids and other chemical compounds. ajgreenchem.comrsc.org
Derivatization from Pre-existing Boron Species
Conversion of Boronic Esters to Free Boronic Acids
Boronic esters, particularly pinacol esters, are widely used as stable and easily handled surrogates for boronic acids in organic synthesis. researchgate.netacs.org However, the conversion of these esters back to the free boronic acid is a crucial step in many synthetic sequences. This hydrolysis is often challenging due to the stability of the ester, especially the commonly used pinacol esters. researchgate.net
The hydrolysis of boronic esters is a reversible process, and the equilibrium can be influenced by the reaction conditions. researchgate.netrsc.org While some boronic esters are susceptible to hydrolysis in aqueous media, others, like those derived from 2,4-dinitrophenylhydrazine, can be highly resistant to water. rsc.orgcas.cz Forcing conditions may be required to hydrolyze these stable esters to the corresponding boronic acids. cas.cz
A general method for this conversion involves acidic hydrolysis. wikipedia.org Thionyl chloride in the presence of pyridine (B92270) has also been reported for the cleavage of boronic esters. wikipedia.org More recently, methods have been developed to facilitate this conversion under milder conditions. The choice of the diol used to form the ester can impact the ease of hydrolysis; for example, esters formed with glycols can be hydrolyzed under specific conditions that regenerate the free boronic acid. nih.gov The development of practical methods for this transformation is important, as demonstrated by its use in the synthesis of complex molecules like the drug Bortezomib (Velcade), where a boronate ester is hydrolyzed to the active boronic acid in a late-stage step. acs.org
Functional Group Tolerance and Protecting Group Strategies
The synthetic utility of 4-fluorophenylboronic acid and its derivatives is profoundly influenced by the compatibility of the synthetic methods with various functional groups present on the aromatic ring or other reactants. Modern synthetic strategies, both transition-metal-catalyzed and metal-free, have been developed to exhibit broad functional group tolerance, minimizing the need for cumbersome protection-deprotection sequences. However, when reactive functionalities are present, the use of appropriate protecting groups for the boronic acid moiety remains a crucial strategy.
Functional Group Tolerance
The tolerance of a synthetic method to different functional groups is a key measure of its efficiency and practicality. In the context of synthesizing and utilizing derivatives of 4-fluorophenylboronic acid, significant progress has been made in developing robust catalytic systems.
Transition-metal-catalyzed reactions are cornerstones of modern organic synthesis, and their functional group compatibility is well-documented.
Palladium Catalysis : The Miyaura borylation, a palladium-catalyzed conversion of aryl halides to aryl boronic esters, is known for its high functional group tolerance. rsc.org Similarly, the Suzuki-Miyaura coupling, a fundamental reaction for these compounds, demonstrates broad applicability due to its mild conditions and tolerance of a wide array of functional groups. rsc.org Palladium catalysis has also been employed in three-component reactions to produce diaryl ketones from arylboronic acids, with good compatibility observed for various functional groups. researchgate.net
Rhodium Catalysis : Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones proceeds with excellent functional group compatibility under mild conditions. rsc.org In the rhodium-catalyzed addition to N-heteroaryl ketones, a variety of functional groups are well-tolerated, although electron-rich arylboronic acids tend to provide better results than electron-deficient ones. scispace.com Halide-substituted arylboronic acids have been shown to furnish products in moderate yields in these systems. scispace.com
Copper Catalysis : Copper-mediated reactions have also proven effective. A method for the radiofluorination of arylboronic acids using copper mediation shows high tolerance for electron-withdrawing, electron-neutral, and electron-donating substituents. acs.org This method is compatible with a range of functional groups, making it valuable for the synthesis of radiotracers. acs.org
Transition-metal-free reactions have emerged as a powerful alternative, often providing access to compounds with sensitive functional groups that might not be compatible with metal catalysts. nih.gov These methods can tolerate a variety of functionalities such as halogens, esters, amides, and nitriles. nih.gov For instance, the transition-metal-free formation of tertiary anilines via amination of arylboroxines is compatible with these groups. nih.gov
The table below summarizes the functional group tolerance of various synthetic methods involving arylboronic acids.
| Catalytic System | Reaction Type | Tolerated Functional Groups | Notes |
| Palladium (Pd) | Miyaura Borylation | High tolerance for many standard functional groups. rsc.org | A standard method for preparing boronic esters from aryl halides. rsc.org |
| Rhodium (Rh) | 1,4-Addition to Enones | Excellent compatibility with various functional groups. rsc.org | Offers high regio- and enantioselectivities. rsc.org |
| Rhodium (Rh) | Addition to N-heteroaryl Ketones | Halides, electron-rich and -deficient groups. scispace.com | Electron-rich arylboronic acids perform better. scispace.com |
| Copper (Cu) | Radiofluorination | Electron-withdrawing, -neutral, and -donating groups. acs.org | Effective for late-stage fluorination. acs.org |
| Metal-Free | C-N Bond Formation | Halogen, ester, amide, nitrile. nih.gov | Avoids transition metal contamination. nih.gov |
| Metal-Free | C-C Bond Formation | Extremely broad tolerance, regardless of electronic properties. nih.gov | Reaction between arylboronic acids and tosylhydrazones. nih.gov |
Protecting Group Strategies
Despite the high tolerance of many modern synthetic methods, protecting group strategies are sometimes indispensable, particularly in multi-step syntheses or when dealing with highly reactive functional groups. For boronic acids, the primary strategy involves the conversion of the boronic acid moiety into a more robust boronic ester.
The most common protecting groups are diols, which react with boronic acids to form five- or six-membered cyclic esters. wiley-vch.dewiley-vch.de These esters are generally more stable towards a variety of reaction conditions compared to the free boronic acids.
Pinacol Esters : The formation of a pinacol boronate ester is the most widely used protecting group strategy. uea.ac.uk Pinacol (2,3-dimethyl-2,3-butanediol) reacts with boronic acids to form a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.dewiley-vch.de These esters are tolerant to a wide range of reaction conditions. wiley-vch.de For example, in a multi-step synthesis of autotaxin inhibitors, a pinacol protecting group was used during a palladium-catalyzed borylation of an aldehyde. acs.org The pinacol group was subsequently removed under acidic conditions and oxidative cleavage with sodium periodate (B1199274) (NaIO₄) to regenerate the boronic acid aldehyde. acs.org
Other Diol-Based Esters : While pinacol is common, other diols can be used. However, the stability of the resulting boronic ester can vary significantly. Very bulky esters can be extremely robust, making the final deprotection step notoriously difficult. wiley-vch.de
N-methyliminodiacetic acid (MIDA) boronates : These have emerged as another class of protected boronic acids that are highly stable and crystalline, making them easy to handle and purify. They are stable to a wide range of anhydrous cross-coupling conditions but can be readily deprotected under mild aqueous basic conditions.
The use of boronic acid moieties as transitory groups can be likened to a protecting group strategy, where the boronic acid is installed, used for a specific transformation, and then immediately consumed or modified in a subsequent step. uea.ac.uk
The table below outlines common protecting groups for boronic acids.
| Protecting Group | Structure of Protected Form | Protection Conditions | Deprotection Conditions | Notes |
| Pinacol | 2-Aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Reaction with pinacol, often with dehydration. | Acidic hydrolysis and oxidative cleavage (e.g., NaIO₄). acs.org | Widely used due to stability and accessibility. uea.ac.uk |
| N-methyliminodiacetic acid (MIDA) | MIDA boronate | Reaction with MIDA ligand. | Mild aqueous base (e.g., NaHCO₃). | Crystalline, air-stable solids, compatible with chromatography. |
Elucidation of Reactivity and Mechanistic Pathways of 4 Fluorophenylboronic Acid
Cross-Coupling Reactions
4-Fluorophenylboronic acid serves as a key reactant in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules, including pharmaceuticals and materials. It participates in palladium-catalyzed Suzuki-Miyaura reactions, copper-catalyzed Petasis reactions, and nickel-catalyzed decarbonylative borylation, among others. scientificlabs.comindiamart.com Its utility also extends to couplings with arenediazonium tetrafluoroborates, iodonium (B1229267) salts, and iodanes. scientificlabs.comindiamart.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and 4-fluorophenylboronic acid is a frequently employed substrate in this reaction. nih.govlibretexts.org This palladium-catalyzed process involves the reaction of an organoboron compound, such as 4-fluorophenylboronic acid, with an organic halide or triflate to form a new carbon-carbon bond. libretexts.org The reaction's success is attributed to its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. scientificlabs.comrsc.org
Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. nih.gov The precise mechanism of this step has been a subject of extensive research. odinity.com Two primary pathways have been debated: one involving the reaction of a palladium hydroxo complex with the neutral boronic acid, and another involving the reaction of a palladium halide complex with a boronate species formed by the reaction of the boronic acid with a base. odinity.com
Recent studies provide strong evidence that transmetalation often occurs between a palladium hydroxo complex and the neutral boronic acid. acs.org Low-temperature NMR spectroscopy has been instrumental in observing and characterizing pre-transmetalation intermediates, which contain a Pd-O-B linkage. nih.govillinois.edu For instance, the reaction of a dimeric palladium hydroxide (B78521) complex with 4-fluorophenylboronic acid led to the formation of such an intermediate. nih.gov These intermediates, once formed, can undergo transmetalation to yield the cross-coupled product. illinois.edu
The structure of these intermediates can be influenced by the ligands on the palladium and the reaction conditions. Both tricoordinate and tetracoordinate boron complexes have been identified as potential pre-transmetalation intermediates. illinois.edu
The choice of ligand on the palladium catalyst significantly impacts the rate and selectivity of the Suzuki-Miyaura coupling. illinois.edu Bulky, electron-rich phosphine (B1218219) ligands are known to enhance the rate of the initial oxidative addition step. illinois.edu
The effect of different phosphine ligands, such as triphenylphosphine (B44618) (PPh3), triisopropylphosphine (B1582976) (i-Pr3P), and 1,1'-bis(diphenylphosphino)ferrocene (dppf), on the transmetalation step has been studied. acs.org Kinetic experiments monitoring the reaction of palladium complexes bearing these ligands with 4-fluorophenylboronic acid revealed that the nature of the phosphine ligand affects the rate of transmetalation. acs.orgresearchgate.net For example, the slower reaction rate observed with the dppf-ligated complex compared to those with PPh3 and i-Pr3P suggests that a ligand dissociation event may precede the transmetalation. researchgate.net
Furthermore, the development of specialized ligands has enabled the coupling of challenging substrates, such as unprotected nitrogen-rich heterocycles, under milder conditions and with lower catalyst loadings. nih.gov Water-soluble ligands have also been developed to facilitate Suzuki-Miyaura reactions in aqueous media, which is particularly relevant for biological applications like protein modification. mdpi.com
The Suzuki-Miyaura coupling using 4-fluorophenylboronic acid is compatible with a wide range of substrates and reaction conditions. rsc.org It can be used to synthesize various fluorinated biphenyl (B1667301) derivatives by reacting with different aryl halides. mdpi.comugr.es The reaction has been successfully performed with chloro-, bromo-, and iodo-substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net
Microwave irradiation has been employed to accelerate Suzuki coupling reactions involving 4-fluorophenylboronic acid. indiamart.com The reaction can also be carried out in aqueous media, sometimes even in the absence of organic solvents, highlighting its "green" chemistry credentials. libretexts.orgresearchgate.net The choice of base and solvent system can be optimized to achieve high yields for specific substrate combinations. For example, potassium phosphate (B84403) is often an effective base. nih.gov
The versatility of the Suzuki-Miyaura reaction with 4-fluorophenylboronic acid is demonstrated by its application in the synthesis of complex molecules, including bioactive compounds and materials for liquid crystals. indiamart.commdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Fluorophenylboronic Acid
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | Not specified | Not specified | Preparation of fluorinated biphenyl derivatives. | mdpi.com |
| Chloroindoles, oxindoles, azaindoles | P1 or P2 precatalysts | K3PO4 | Dioxane/H2O | Coupling of unprotected N-H heterocycles in high yields under mild conditions. | nih.gov |
| pIPhe-containing peptide | (L3)2Pd(OAc)2 | Not specified | pH 8 buffer | Site-specific 18F-labeling of peptides. | nih.gov |
| 8-iodo-quercetin derivative | Not specified | Not specified | Not specified | Synthesis of 8-(4-Fluorophenyl) quercetin. | mdpi.com |
The Petasis reaction, also known as the boronic acid Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.org While traditionally uncatalyzed, a copper-catalyzed version has been developed to broaden the scope and improve the reactivity, particularly with simple aryl boronic acids like 4-fluorophenylboronic acid. nih.govorganic-chemistry.org
This copper-catalyzed process allows for the coupling of aldehydes, amines, and boronic acids under conditions where the uncatalyzed reaction might fail. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the transmetalation of the aryl group from the boron to the copper center. nih.govorganic-chemistry.org The reaction is sensitive to the choice of copper salt, with copper(I) salts generally being more effective than copper(II) salts. organic-chemistry.org The reaction tolerates a range of amines and boronic acids, with electron-poor substrates sometimes giving slightly better results. organic-chemistry.org
Nickel-catalyzed decarbonylative borylation has emerged as a powerful method for converting carboxylic acid derivatives into valuable organoboron compounds. rsc.org In this transformation, an aroyl fluoride (B91410) can be coupled with a diboron (B99234) reagent to produce an aryl boronate ester, with the release of carbon monoxide. nih.gov
Mechanistic studies have shown that the reaction proceeds through several key steps: oxidative addition of the aroyl fluoride to a Ni(0) center, carbonyl deinsertion to form an aryl-nickel-fluoride intermediate, transmetalation with the diboron reagent, and finally, reductive elimination to yield the aryl boronate ester product and regenerate the Ni(0) catalyst. nih.govnih.gov
4-Fluorophenylboronic acid has been used in stoichiometric studies to probe the reactivity of the aryl-nickel-fluoride intermediates. nih.gov These studies have shown that the aryl-nickel-fluoride complex is "transmetalation-active" and reacts with 4-fluorophenylboronic acid to form the corresponding biaryl product. nih.gov This base-free nickel-catalyzed approach provides an alternative to traditional methods for synthesizing arylboronates from readily available carboxylic acids. rsc.orgnih.gov
Nickel-Catalyzed Decarbonylative Borylation
Stoichiometric and Kinetic Studies of Intermediates
Detailed stoichiometric and kinetic studies specifically on the intermediates formed from (4-fluorobenzyl)boronic acid are not extensively documented in dedicated studies. However, insights can be drawn from broader investigations into the mechanisms of reactions involving aryl- and benzylboronic acids, particularly the Suzuki-Miyaura cross-coupling reaction.
Kinetic and computational studies on related systems, such as those involving 4-fluorophenylboronic acid, have been instrumental in understanding the transmetalation step, a critical part of the catalytic cycle in cross-coupling reactions. nih.govacs.orgnih.gov These studies have identified and characterized highly elusive pre-transmetalation intermediates that contain Pd-O-B linkages. acs.orgnih.gov
Two primary types of intermediates have been identified: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex. acs.orgnih.gov The formation and reactivity of these intermediates are influenced by factors such as the choice of ligand and the concentration of the organoboron species. acs.org For instance, in the presence of an excess of a phosphine ligand, transmetalation may proceed through an unactivated tri-coordinate intermediate. Conversely, with a deficiency of the ligand, an activated tetra-coordinate boronate intermediate is favored. acs.orgnih.gov
These mechanistic pathways, elucidated through a combination of low-temperature rapid injection NMR spectroscopy, kinetic analysis, and computational modeling, reveal that boronic esters can undergo direct transmetalation without prior hydrolysis. nih.govacs.orgnih.gov The rate of this transfer is dependent on the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov While these findings are specific to arylboronic acids, the fundamental principles are applicable to the reactivity of this compound in similar catalytic cycles.
Rhodium-Catalyzed Asymmetric Conjugate Additions
Rhodium-catalyzed asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. libretexts.org This reaction typically involves the addition of an organoboronic acid to an α,β-unsaturated carbonyl compound, such as an enone, in the presence of a chiral rhodium catalyst. libretexts.orgnih.gov
The generally accepted mechanism for this transformation involves a series of intermediates, including a phenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium species. libretexts.org The use of chiral ligands, such as BINAP or monodentate phosphoramidites, is crucial for achieving high enantioselectivity. libretexts.orgnih.gov
While specific studies detailing the use of this compound in rhodium-catalyzed asymmetric conjugate additions are not prevalent, research on a wide range of arylboronic acids demonstrates the versatility of this methodology. nih.govnih.gov These reactions have been successfully applied to various α,β-unsaturated substrates, including cyclic and acyclic enones, unsaturated esters, and lactones. nih.govnih.gov The electronic properties of the boronic acid can influence the reaction, with electron-rich arylboronic acids often showing good reactivity. rsc.org
For example, studies on the conjugate addition of arylboronic acids to α,β-unsaturated lactams have shown that the reaction is tolerant of a wide range of arylboronic acids and provides high yields and enantioselectivities. nih.gov This suggests that this compound would likely be a viable substrate in such transformations, leading to the formation of chiral β,β-disubstituted lactams.
Other Carbon-Carbon Bond Forming Reactions
Direct Arylation of Heteroarenes
Direct arylation of heteroarenes represents an efficient strategy for the synthesis of functionalized heterocyclic compounds, avoiding the need for pre-functionalization of the heterocycle. nih.gov This approach involves the coupling of a C-H bond of the heteroarene with an organometallic reagent, such as a boronic acid, catalyzed by a transition metal.
Palladium and iridium-based catalytic systems have been developed for the direct α-arylation of N-heteroarenes with arylboronic acids. nih.govnih.gov These methods exhibit broad substrate scope and functional group tolerance. nih.gov For instance, an iridium(III)-catalyzed direct α-arylation of N-heteroarenes with aryl and heteroaryl boronic acids has been reported to proceed under oxidant and reductant-free conditions, offering an operationally simple and scalable route to 2-(hetero)aryl N-heteroarenes. nih.gov
While specific examples utilizing this compound are not explicitly detailed, the general applicability of these methods to a range of boronic acids suggests its potential as a coupling partner. nih.govnsf.gov The choice of catalyst and ligands can be crucial for controlling the regioselectivity of the arylation, allowing for either C2 or C3 arylation of indole (B1671886) derivatives, for example. nsf.gov
Lewis Acidity and Boron-Lewis Acid Catalysis
Interactions with Lewis Bases
Boronic acids, including this compound, are Lewis acids due to the presence of a vacant p-orbital on the sp2-hybridized boron atom. wikipedia.orgwiley-vch.de This Lewis acidity allows them to form reversible covalent complexes with Lewis bases, such as those containing hydroxyl or amino groups. wikipedia.orgnih.gov The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex with a Lewis base, the pKa can shift to approximately 7. wikipedia.org
This interaction with Lewis bases is fundamental to many of the applications of boronic acids. For example, in aqueous solution, boronic acids exist in equilibrium with their boronate forms. nih.govd-nb.info The strength of the Lewis acidity can be influenced by substituents on the aryl ring, although studies on 2,6-diarylphenylboronic acids have shown that substituents on the flanking aromatic rings have a minimal effect on the Lewis acidity of the boronic acid. nih.govd-nb.info
The interaction of boronic acids with Lewis bases is also central to their use as catalysts. mdpi.com For instance, boronic acids can catalyze the direct synthesis of amides from carboxylic acids and amines. researchgate.net In this context, the Lewis acidic boron center activates the carboxylic acid towards nucleophilic attack by the amine. The catalytic activity is often correlated with the Lewis acidity of the boronic acid. researchgate.net
Furthermore, boronic acids are known to form adducts with nitrogenous Lewis bases like pyridines and amines. iucr.org For example, arylboroxines, which are cyclic trimers of arylboronic acids, form 1:1 adducts with such bases. iucr.org This interaction can induce structural changes in the boroxine (B1236090) ring. iucr.org
Role in Electrophilic Activation of Alcohols
This compound, like other boronic acids, can function as a Lewis acid catalyst, playing a significant role in the electrophilic activation of alcohols. This activation transforms the hydroxyl group, which is typically a poor leaving group, into a more reactive species, thereby facilitating a variety of chemical transformations such as substitutions, eliminations, and etherifications.
The fundamental mechanism involves the interaction between the electron-deficient boron atom of this compound and the lone pair of electrons on the oxygen atom of an alcohol. This interaction leads to the formation of a boronate ester intermediate. The formation of this intermediate enhances the electrophilicity of the carbon atom attached to the oxygen, making it more susceptible to nucleophilic attack.
The catalytic cycle can be described as follows:
Coordination: The boronic acid coordinates with the alcohol's hydroxyl group.
Esterification: A molecule of water is eliminated to form a boronate ester. In some cases, this step is reversible.
Activation: The formation of the C-O-B bond withdraws electron density from the carbon atom, activating the alcohol.
Nucleophilic Attack: A nucleophile attacks the activated carbon, leading to the cleavage of the C-O bond and the formation of the desired product.
Catalyst Regeneration: The boronic acid catalyst is regenerated upon hydrolysis of the resulting boronate species, allowing it to re-enter the catalytic cycle.
The presence of the 4-fluorobenzyl group can influence the reactivity of the boronic acid. The electron-withdrawing fluorine atom on the phenyl ring can modulate the Lewis acidity of the boron center, which in turn affects the efficiency of the activation process. Research into the specific catalytic activity of this compound in these transformations is ongoing to fully elucidate its potential in organic synthesis.
Strategies for Modulating Boronic Acid pKa
The acid dissociation constant (pKa) of a boronic acid is a critical parameter that governs its reactivity and catalytic activity. The pKa determines the equilibrium between the neutral boronic acid and its anionic boronate form. Modulating the pKa of boronic acids, including this compound, is a key strategy for optimizing their function in various chemical applications.
Several strategies can be employed to modulate the pKa of boronic acids:
Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring of an arylboronic acid has a profound impact on its pKa.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) increase the Lewis acidity of the boron atom. This increased acidity facilitates the ionization of the boronic acid, resulting in a lower pKa value. In the case of this compound, the fluorine atom exerts an electron-withdrawing inductive effect, which is expected to lower its pKa compared to unsubstituted benzylboronic acid.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and alkyl groups donate electron density to the boron atom, making it less acidic and thus increasing the pKa.
Intramolecular Coordination: The pKa of a boronic acid can be significantly altered by introducing a Lewis basic functional group on the substituent that can coordinate intramolecularly with the boron atom. This coordination stabilizes the trigonal planar form of the boronic acid, making it a weaker acid and thereby increasing its pKa. For example, an amino or hydroxyl group at an appropriate position can lead to such an interaction.
Solvent Effects: The choice of solvent can also influence the apparent pKa of a boronic acid. Polar protic solvents can stabilize the boronate anion through hydrogen bonding, which can affect the equilibrium of the acid-base reaction.
The ability to fine-tune the pKa of boronic acids is crucial for applications such as sensing, where a specific pH range for binding is required, and in catalysis, where the acidity of the catalyst needs to be matched with the reaction conditions.
Below is a table illustrating the effect of substituents on the pKa of phenylboronic acid derivatives. While specific data for this compound is not included, the trend demonstrates the principles of pKa modulation.
| Phenylboronic Acid Derivative | Substituent | pKa |
| 4-Methoxyphenylboronic acid | -OCH3 (EDG) | 9.16 |
| Phenylboronic acid | -H | 8.83 |
| 4-Fluorophenylboronic acid | -F (EWG) | 8.12 |
| 4-Nitrophenylboronic acid | -NO2 (EWG) | 7.06 |
Based on extensive searches for "this compound," there is insufficient specific data available in the public domain to generate a detailed article that adheres to the provided outline. The requested applications in the synthesis of specific biaryl compounds, natural product intermediates, functional materials precursors, and particular regioselective transformations are not documented for this specific compound in the available literature.
It is crucial to distinguish This compound (FC₆H₄CH₂B(OH)₂) from the closely related and more widely studied compound, (4-Fluorophenyl)boronic acid (FC₆H₄B(OH)₂). While the latter has documented applications in areas such as the synthesis of fluorophenylfluorene organic fluorescent materials and as a precursor for polyaryl ether sulfone resins, this information is not applicable to the specified subject of this article.
Due to the lack of specific research findings for this compound in the outlined subtopics, providing a scientifically accurate and informative article as requested is not possible at this time.
Catalytic and Reagent Applications in Advanced Organic Synthesis
Regioselective and Stereoselective Transformations
Enantioselective Catalysis Utilizing Chiral Boronic Acid Derivatives
The field of asymmetric synthesis has seen remarkable advancements through the development of chiral catalysts, with organocatalysis emerging as a powerful strategy. Within this domain, chiral boronic acids and their derivatives represent a unique class of catalysts. Structurally, boronic acids are Lewis acidic due to the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.de This property allows them to act as catalysts by activating substrates, often through hydrogen bonding or the formation of transient esters.
The design of a chiral boronic acid catalyst typically involves incorporating a stereogenic element into the organic substituent of the B(OH)₂ group. This chiral scaffold creates a defined three-dimensional environment around the acidic boron center. When a substrate coordinates to the catalyst, this chiral environment can differentiate between enantiotopic faces or groups, leading to the preferential formation of one enantiomer of the product. The synthesis of such chiral boronic acids is a field of active research, with methodologies developed for preparing α-chiral allylboronic acids and other structurally diverse chiral boron reagents. diva-portal.orgacs.org These compounds are not only targets of synthesis but are also employed as catalysts or intermediates in the preparation of biologically important molecules like α-amino acids. diva-portal.orggoogle.comnih.gov
While the principles of chiral boronic acid catalysis are well-established, specific applications utilizing chiral derivatives of (4-fluorobenzyl)boronic acid as the primary catalyst are not widely documented in current scientific literature. The development of chiral catalysts is often tailored, with the catalyst structure being optimized for a specific class of reaction. ua.es General strategies for creating chiral boronic acids often rely on established chiral backbones, such as BINOL or amino acid-derived scaffolds, which can be functionalized to tune their catalytic activity. diva-portal.orggoogle.com For instance, chiral phosphoric acids have been used in combination with achiral boronic acids, where the boronic acid acts as a co-catalyst or additive to enhance reactivity without compromising the enantioselectivity, which is dictated by the main chiral catalyst. researchgate.net Although direct catalytic applications of a chiral this compound are not prominent, the synthesis of diverse chiral boronic acid derivatives for potential use in treating diseases like diabetes or cancer is an area of ongoing investigation. google.com
Control of Product Isomerism in Cross-Coupling
This compound, like other organoboronic acids, is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net These reactions are fundamental for the construction of carbon-carbon bonds. A significant challenge and area of synthetic utility in these reactions is the control of product isomerism, which can be categorized into regioselectivity (control of connection site) and stereoselectivity (control of spatial arrangement).
Regioselectivity
Regioselectivity becomes critical when a substrate possesses multiple potential reaction sites, such as a molecule with two different halide atoms or two identical halides in non-equivalent positions. The outcome of the reaction can be selectively directed to one site over the other by carefully choosing the catalyst system and reaction conditions. The ligand attached to the palladium center plays a pivotal role in determining this selectivity.
For instance, in the cross-coupling of dihalogenated heterocycles, the electronic properties and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can dictate which halide is preferentially replaced. Research on 2,6-dihalopurines has shown that coupling with a boronic acid can be directed to either the C2 or C6 position. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the C6-arylated product. researchgate.net Conversely, if the substrate is 9-benzyl-6-chloro-2-iodopurine, the coupling occurs at the more reactive C-I bond at the C2 position. researchgate.net Similarly, studies on 4,5-dibromothiophene-2-carboxaldehyde have demonstrated that using palladium acetate (B1210297) as a catalyst without an additional phosphine ligand leads to excellent selectivity for coupling at the C5 position. The subsequent addition of a phosphine ligand then facilitates a second coupling at the C4 position, allowing for a sequential, one-pot synthesis of dicoupled products. nih.gov These principles are directly applicable to reactions involving this compound, enabling the synthesis of specific regioisomers.
Table 1: Catalyst-Controlled Regioselectivity in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst / Conditions | Major Product | Citation |
|---|---|---|---|---|
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic Acid | Pd(OAc)₂ | 4-Bromo-5-arylthiophene-2-carboxaldehyde | nih.gov |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4,5-Diarylthiophene-2-carboxaldehyde | nih.gov |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |
Stereoselectivity
In addition to regiocontrol, the stereochemical outcome of a cross-coupling reaction can be controlled, particularly in the synthesis of substituted alkenes. When coupling with β-enamido vinyl triflates, the geometry of the resulting double bond (E or Z isomer) can be dictated by the choice of the palladium catalyst. Research has shown that using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst leads to the product with retention of the double bond's original configuration. beilstein-journals.org In contrast, employing a catalyst with a bulkier, bidentate ligand such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can lead to isomerization and the preferential formation of the product with inversion of the double bond's configuration. beilstein-journals.org This ligand-dependent stereoselectivity is proposed to arise from the isomerization of a palladium-carbene intermediate, which is favored with bulkier ligands. beilstein-journals.org This allows for the selective synthesis of either the (E)- or (Z)-alkene from a single starting isomer by simply changing the catalyst system.
Table 2: Ligand-Dependent Stereoselectivity in Suzuki-Miyaura Coupling of a (Z)-β-Enamido Triflate
| (Z)-β-Enamido Triflate | Arylboronic Acid | Catalyst | Product Ratio (Retention : Inversion) | Citation |
|---|---|---|---|---|
| 1a | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | 93 : 7 | beilstein-journals.org |
| 1a | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | 29 : 71 | beilstein-journals.org |
| 1a | 3-Nitrophenylboronic acid | Pd(PCy₃)₂Cl₂ | 63 : 37 | beilstein-journals.org |
Chemical Modification and Derivatization Strategies of 4 Fluorophenylboronic Acid
Formation of Boronate Esters and Boroxines
The hydroxyl groups of 4-fluorophenylboronic acid are reactive and can undergo condensation reactions to form boronate esters and boroxines. These transformations are often reversible and are fundamental to the handling and application of the compound.
Cyclization with Diols and Catechols
4-Fluorophenylboronic acid readily reacts with 1,2- and 1,3-diols, such as pinacol (B44631) or ethylene (B1197577) glycol, and with catechols to form cyclic boronate esters. nih.govuea.ac.uk This reaction is a condensation process where water is eliminated, resulting in a stable five- or six-membered dioxaborolane or dioxaborinane ring, respectively. wiley-vch.de The formation of these esters is often used as a protection strategy for the boronic acid group or to improve its solubility and handling characteristics. uea.ac.uk For instance, the reaction with pinacol yields the corresponding 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a commonly used derivative in cross-coupling reactions. nih.gov
Table 1: Cyclization of 4-Fluorophenylboronic Acid with Diols
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 4-Fluorophenylboronic acid | Pinacol | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| 4-Fluorophenylboronic acid | Catechol | 2-(4-Fluorophenyl)benzo[d] Current time information in Bangalore, IN.bohrium.comnsf.govdioxaborole |
Oligomerization to Boroxines
In the absence of other reactants and under dehydrating conditions, boronic acids can undergo intermolecular condensation to form cyclic trimers known as boroxines. iucr.org 4-Fluorophenylboronic acid is no exception and can trimerize to form 2,4,6-tris(4-fluorophenyl)boroxin, a six-membered ring composed of alternating boron and oxygen atoms. lookchem.com This process is an equilibrium that can be driven towards the boroxine (B1236090) by removing water, for example, through azeotropic distillation or by using drying agents. Boroxines can serve as a stable, solid form of the boronic acid and are reactive in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. iucr.org
Table 2: Oligomerization of 4-Fluorophenylboronic Acid
| Reactant | Condition | Product |
|---|
Conversion to Organotrifluoroborates
A significant derivatization strategy for boronic acids is their conversion into organotrifluoroborate salts. These salts offer distinct advantages in terms of stability and handling.
One-Pot Synthetic Procedures for Tetrabutylammonium (B224687) Trifluoroborates
Tetrabutylammonium (4-fluorophenyl)trifluoroborate can be synthesized directly from 4-fluorophenylboronic acid in a straightforward one-pot procedure. orgsyn.orgorgsyn.org This method avoids the use of hazardous hydrofluoric acid (HF). orgsyn.orgorgsyn.org The synthesis involves suspending 4-fluorophenylboronic acid in a biphasic mixture of chloroform (B151607) and water and then adding a solution of tetrabutylammonium bifluoride. orgsyn.org The reaction proceeds to completion, and the resulting tetrabutylammonium trifluoroborate salt can be isolated as a stable, white solid after extraction and purification. orgsyn.org This protocol is applicable to a wide range of aromatic and aliphatic boronic acids, tolerating both electron-donating and electron-withdrawing functional groups. orgsyn.org
Advantages in Handling and Reactivity of Trifluoroborates
Organotrifluoroborates exhibit several advantages over their boronic acid counterparts. bohrium.com They are typically stable, crystalline solids that are tolerant to air and moisture, which simplifies their storage and handling compared to many boronic acids that can be unstable upon storage. wikipedia.orgchem-station.com This increased stability allows for the manipulation of other functional groups within the molecule while keeping the valuable carbon-boron bond intact. bohrium.com Organotrifluoroborates are considered a "protected" form of boronic acids. bohrium.comchem-station.com In cross-coupling reactions, the active boronic acid is thought to be slowly released in situ through hydrolysis, which can help suppress side reactions like homo-coupling. chem-station.com Their defined monomeric structure also allows for more precise stoichiometric control in reactions. chem-station.com
Introduction of Additional Functionalities
4-Fluorophenylboronic acid serves as a key building block for introducing the 4-fluorophenyl moiety into more complex molecules, thereby adding new functionalities to the target structure. One of the most powerful applications is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.org In this reaction, the 4-fluorophenyl group is transferred from the boron atom to another organic substrate (typically an aryl or vinyl halide/triflate), forming a new carbon-carbon bond. nih.gov This allows for the synthesis of a vast array of biaryl compounds and other complex architectures containing the 4-fluorophenyl unit. beilstein-journals.org
Furthermore, the boronic acid group can be compatible with various other functional groups on the aromatic ring, allowing for the synthesis of multifunctional boronic acids that can be used in subsequent reactions. For example, it is possible to synthesize derivatives like 4-amino-3-fluorophenylboronic acid, which contains an additional amine functionality that can be used for attachment to polymers or other molecules. The presence of the electron-withdrawing fluorine atom can also influence the reactivity and acidity of the boronic acid, a factor that can be exploited in catalyst design and reaction optimization. nih.gov The ability to conjugate these boronic acids to larger structures, such as polymers like chitosan (B1678972), further demonstrates their utility in creating functional materials. japsonline.com
Amination Strategies to Yield Amino-Fluorophenylboronic Acids
The introduction of an amino group to the 4-fluorophenylboronic acid scaffold is a key transformation for creating derivatives with altered electronic properties and providing a site for further functionalization. Direct amination is often challenging; therefore, multi-step synthetic sequences are typically employed. The primary strategies involve the functionalization of an advanced precursor followed by borylation, or the modification of the 4-fluorophenylboronic acid ring itself, most commonly through a nitration-reduction sequence.
One of the most prevalent methods for synthesizing 3-amino-4-fluorophenylboronic acid begins with the electrophilic nitration of 4-fluorophenylboronic acid. google.com This reaction typically uses a mixture of nitric and sulfuric acid to introduce a nitro group onto the aromatic ring. Due to the directing effects of the fluorine (ortho, para-directing) and the boronic acid (meta-directing) substituents, the nitration occurs primarily at the C-3 position, yielding 4-fluoro-3-nitrophenylboronic acid. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, furnishes the desired 3-amino-4-fluorophenylboronic acid. google.com
| Step | Reactant | Reagents | Product | Ref |
| 1. Nitration | 4-Fluorophenylboronic acid | HNO₃ / H₂SO₄ | 4-Fluoro-3-nitrophenylboronic acid | google.com |
| 2. Reduction | 4-Fluoro-3-nitrophenylboronic acid | H₂, Pd/C | 3-Amino-4-fluorophenylboronic acid | google.com |
An alternative approach involves building the molecule from a pre-aminated and halogenated precursor. This allows for the installation of the boronic acid group in the final steps. For example, 3-amino-4-fluorophenylboronic acid can be synthesized starting from o-fluoronitrobenzene, which is first brominated and then reduced to give 5-bromo-2-fluoroaniline. google.com This intermediate then undergoes a nickel- or palladium-catalyzed coupling reaction with a boron source like bis(pinacolato)diboron (B136004) or tetrahydroxydiboron (B82485) to yield the final product. google.com A similar strategy is used for the synthesis of other isomers, such as 4-amino-3-fluorophenylboronic acid, which can be prepared from 4-bromo-2-fluoroaniline (B1266173) via lithium-halogen exchange followed by quenching with trimethyl borate (B1201080) and subsequent hydrolysis. pitt.edu
| Target Compound | Starting Material | Key Steps | Ref |
| 3-Amino-4-fluorophenylboronic acid | o-Fluoronitrobenzene | 1. Bromination 2. Reduction 3. Borylation | google.com |
| 4-Amino-3-fluorophenylboronic acid | 4-Bromo-2-fluoroaniline | 1. Amine protection 2. Li-Br exchange 3. Borylation 4. Deprotection | pitt.edu |
The Buchwald-Hartwig amination represents a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgbuffalostate.edu While direct amination of a halogenated 4-fluorophenylboronic acid is feasible, the strategy is more broadly applied in syntheses where an aryl dihalide is selectively functionalized. For instance, a difluoro-bromobenzene could first undergo a Buchwald-Hartwig amination, followed by borylation of the remaining C-Br bond to generate the desired amino-fluorophenylboronic acid. This method offers broad substrate scope and functional group tolerance. wikipedia.org
Further Derivatization through the Fluorine Moiety or Aryl Ring
Beyond amination, the 4-fluorophenylboronic acid core can be modified at either the aryl ring C-H bonds or, less commonly, at the C-F bond. These modifications allow for the fine-tuning of steric and electronic properties.
Derivatization through the Aryl Ring
Electrophilic Aromatic Substitution (SEAr) is a fundamental strategy for functionalizing the aryl ring. wikipedia.org The regiochemical outcome is controlled by the existing substituents. The fluorine atom is a deactivating ortho-, para-director, while the boronic acid group is a strong deactivating meta-director. wikipedia.orglibretexts.org This interplay directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the position ortho to the fluorine and meta to the boronic acid (the C-3 position), as seen in the synthesis of 4-fluoro-3-nitrophenylboronic acid. google.com
Directed ortho-Metalation (DoM) provides a highly regioselective method for functionalizing the positions adjacent to a directing metalation group (DMG). organic-chemistry.org While the boronic acid group itself is not typically used as a DMG, this strategy is critical for synthesizing complex substituted fluorophenylboronic acids. In this approach, a precursor bearing a potent DMG (e.g., carboxamide, carbamate) is treated with a strong base like n-butyllithium to effect selective deprotonation at the ortho position. organic-chemistry.org The resulting organolithium species is then quenched with a boron electrophile (e.g., trimethyl borate) to install the boronic acid group. For instance, 4-carboxy-3-fluorophenylboronic acid can be synthesized from 3-fluorobenzoic acid via a DoM strategy where a protected carboxyl group directs lithiation.
Derivatization through the Fluorine Moiety
The carbon-fluorine bond is exceptionally strong, making its cleavage and substitution challenging. Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for replacing the fluorine atom, but it typically requires activation by potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine. mdpi.compressbooks.pubmasterorganicchemistry.com In 4-fluorophenylboronic acid, the lack of such an activating group renders the C-F bond resistant to classical SNAr.
However, modern synthetic methods have emerged to overcome this limitation. Organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions. nih.gov This approach involves the generation of a radical cation from the fluoroarene, which dramatically increases its susceptibility to nucleophilic attack. This radical-cation-accelerated SNAr allows for the functionalization of electron-neutral and even electron-rich fluoroarenes, opening new avenues for the derivatization of the fluorine moiety on compounds like 4-fluorophenylboronic acid with various nucleophiles, including amines and carboxylic acids. nih.gov
| Strategy | Target Moiety | Key Principles | Example Reaction | Ref |
| Electrophilic Aromatic Substitution (EAS) | Aryl Ring | Substitution with an electrophile, directed by existing groups. | Nitration of 4-fluorophenylboronic acid. | google.com |
| Directed ortho-Metalation (DoM) | Aryl Ring | Regioselective C-H activation ortho to a directing group. | Synthesis of substituted fluorophenylboronic acids from precursors with strong directing groups. | organic-chemistry.org |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorine Moiety | Substitution of fluorine by a nucleophile, typically requiring activation by electron-withdrawing groups. | Difficult on 4-fluorophenylboronic acid itself due to lack of activation. | masterorganicchemistry.com |
| Photoredox-Catalyzed SNAr | Fluorine Moiety | Cation radical-accelerated substitution of unactivated C-F bonds. | Functionalization with amines or carboxylic acids under mild, light-induced conditions. | nih.gov |
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Analysis of 4-Fluorophenylboronic Acid and Derivatives
Spectroscopic methods are fundamental to understanding the structure, bonding, and purity of 4-Fluorophenylboronic acid. Techniques ranging from NMR to X-ray crystallography provide a comprehensive picture of the molecule in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)
NMR spectroscopy is a powerful tool for the characterization of fluorinated phenylboronic acids. nih.govresearchgate.net The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) in 4-Fluorophenylboronic acid allows for a thorough structural investigation. nih.gov
Systematic NMR studies of fluorinated phenylboronic acids have shown a clear relationship between the compound's structure and its spectroscopic properties. researchgate.net Experimental data from ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are often compared with theoretical calculations to gain deeper insights. nih.gov For instance, ¹⁹F NMR is particularly useful for monitoring the reversible interactions between boronic acids and diols in aqueous media. rsc.org The chemical shifts are sensitive to the local electronic environment, providing information on complex formation and reaction kinetics. mdpi.com
Table 1: Representative NMR Spectroscopic Data for 4-Fluorophenylboronic acid Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) | Multiplicity | Reference |
| ¹H | ~8.0-8.2 (d) | Doublet | chemicalbook.com |
| ~7.1-7.3 (t) | Triplet | chemicalbook.com | |
| ¹³C | ~116.1 (d) | Doublet | nih.gov |
| ~137.4 (d) | Doublet | nih.gov | |
| ~165.4 (d) | Doublet | nih.gov | |
| ¹¹B | ~28-30 | Broad Singlet | nih.govresearchgate.net |
| ¹⁹F | ~ -108 to -115 | Multiplet | nih.govrsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Studies
XPS is a surface-sensitive technique used to investigate the chemical composition and bonding states of 4-Fluorophenylboronic acid when it is attached to various substrates. researchgate.netavssymposium.org Studies have focused on its interaction with semiconductor and metal oxide surfaces, such as Silicon (Si), Titanium dioxide (TiO₂), and Aluminum oxide (Al₂O₃). avssymposium.orgacs.orgaip.org
When 4-Fluorophenylboronic acid reacts with a chlorine-terminated Si(100) surface, XPS analysis confirms the formation of a Si-O-B linkage. osti.gov The presence of fluorine in the molecule serves as a useful spectroscopic label, allowing for quantitative analysis of surface coverage. osti.gov For example, analysis of the B 1s, C 1s, and F 1s spectral regions helps determine the binding modes and the effectiveness of the molecule in forming self-assembled monolayers. aip.orgresearchgate.net These monolayers can act as resists to block material growth in area-selective deposition methods. researchgate.netaip.org The binding configuration is dependent on the substrate, with monodentate species dominating on titania and bidentate species on alumina (B75360). acs.org
Infrared (IR) Spectroscopy for Bonding Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups and analyze the bonding within 4-Fluorophenylboronic acid. mdpi.comnih.gov The IR spectrum shows characteristic absorption bands corresponding to O-H, B-O, B-C, and C-F bonds, confirming the molecular structure. nih.gov This technique is often used in conjunction with other spectroscopic methods, like solid-state NMR and XPS, to determine the binding modes of the compound when it is adsorbed onto surfaces. avssymposium.orgacs.org The analysis of vibrational frequencies helps to understand the interactions between the boronic acid moiety and the surface atoms.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of 4-Fluorophenylboronic acid in the solid state. nih.govevitachem.com Like other arylboronic acids, it typically forms hydrogen-bonded dimers in its crystal structure. wiley-vch.de In these dimers, two molecules are linked through a pair of O-H---O hydrogen bonds between their boronic acid groups. wiley-vch.de The planarity between the phenyl ring and the C-B-O₂ group is a key structural feature. wiley-vch.de
Studies on related fluorinated phenylenediboronic acids show that the substitution of fluorine atoms and the inclusion of water molecules in the crystal lattice significantly influence the supramolecular network. acs.org These structural details are crucial for understanding the compound's physical properties and its behavior in solid-state applications. The crystal structure of the related 4-amino-3-fluorophenylboronic acid has also been determined, providing further insight into the structural chemistry of fluorinated arylboronic acids. pitt.edu
Density Functional Theory (DFT) and Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for complementing experimental findings and providing predictive insights into the behavior of 4-Fluorophenylboronic acid.
Modeling of Reaction Mechanisms and Transition States
DFT calculations are widely used to model the reaction mechanisms involving 4-Fluorophenylboronic acid. rsc.org These computational studies help to visualize predicted surface species, interpret spectroscopic measurements, and calculate the thermodynamics of reactions. avssymposium.orgacs.org For instance, DFT has been used to investigate the reaction of 4-Fluorophenylboronic acid with silicon surfaces, showing that the reaction is significantly more thermodynamically favorable on a chlorine-terminated surface compared to a hydrogen-terminated one. osti.gov The calculated energy difference was found to be approximately -180.5 kJ/mol on the chlorinated surface. osti.gov
Prediction of Spectroscopic Parameters and Electronic Properties
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic and electronic characteristics of (4-Fluorobenzyl)boronic acid and related compounds. These theoretical approaches provide valuable insights that complement experimental data.
Theoretical calculations have been employed to predict various spectroscopic parameters. For instance, in a study on fluorophenylboronic acids, theoretical tools were used alongside spectroscopic methods to analyze potential intramolecular interactions. beilstein-journals.orgresearchgate.net The calculated vibrational frequencies, such as the O-H stretching modes, can help in interpreting experimental infrared spectra. For example, the infrared spectrum of 2-fluorophenylboronic acid in a chloroform (B151607) solution shows a symmetric, high-frequency band for the OH stretching mode, which is indicative of the absence of intermolecular hydrogen bonding in that state. researchgate.net
DFT calculations have also been used to predict electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. Studies on boronic acid derivatives have shown that the S0→S1 electronic transition is primarily a HOMO-LUMO transition with charge transfer characteristics. lodz.pl The electron-withdrawing nature of the fluorophenyl group in this compound influences its electronic properties, which can be computationally modeled. osti.gov
Furthermore, computational models have been used to predict the binding energies of core-level electrons, which can be compared with experimental X-ray Photoelectron Spectroscopy (XPS) data. For 4-fluorophenylboronic acid, the calculated B 1s binding energy was found to be approximately 193.1 eV, which differs from that of boric acid, reflecting the influence of the fluorophenyl group on the electronic environment of the boron atom. osti.gov
Table 1: Predicted Spectroscopic and Electronic Parameters
| Parameter | Predicted Value/Observation | Method | Reference |
|---|---|---|---|
| B 1s Binding Energy | ~193.1 eV | DFT (B3LYP/6-311G+(d,p)) | osti.gov |
| Electronic Transition | S0→S1 is mainly HOMO-LUMO | TD-DFT | lodz.pl |
| OH Stretching Mode | Symmetric, high-frequency band in non-bonding state | Infrared Spectroscopy & Theory | researchgate.net |
Studies on Thermochemical Properties and Reaction Energetics
The thermochemical properties and reaction energetics of this compound are crucial for understanding its stability and reactivity in various chemical processes. Computational and experimental studies have provided insights into these aspects.
Density functional theory (DFT) has been a powerful tool for investigating the thermodynamics of reactions involving fluorophenylboronic acids. For example, a study on the reaction of 4-fluorophenylboronic acid with silicon surfaces revealed important thermodynamic data. The reaction with a chlorine-terminated silicon surface (Cl-Si(100)) was found to be significantly more thermodynamically favorable than with a hydrogen-terminated surface (H-Si(100)). osti.gov
The energy released during the attachment of one molecule of 4-fluorophenylboronic acid to the Cl-Si(100) surface was calculated to be -180.5 kJ/mol, compared to -86.2 kJ/mol on the H-Si(100) surface. osti.gov This indicates a much stronger driving force for the reaction on the chlorinated surface.
Furthermore, the reaction of 4-fluorophenylboronic acid with the Cl-Si(100) surface was found to be approximately 55.3 kJ/mol more thermodynamically favorable than the reaction of boric acid under the same conditions. osti.gov This difference is attributed to the electron-withdrawing nature of the fluorophenyl group, which enhances the reactivity of the boronic acid moiety. osti.gov These computational findings are consistent with experimental observations that show a higher surface coverage of boron when using 4-fluorophenylboronic acid compared to boric acid. osti.govresearchgate.net
Table 2: Reaction Energetics of 4-Fluorophenylboronic Acid with Silicon Surfaces
| Reaction | Calculated Energy Change (kJ/mol) | Method | Reference |
|---|---|---|---|
| Attachment to Cl-Si(100) | -180.5 | DFT | osti.gov |
| Attachment to H-Si(100) | -86.2 | DFT | osti.gov |
| Thermodynamic Advantage over Boric Acid on Cl-Si(100) | 55.3 | DFT | osti.govresearchgate.net |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound are key to its chemical behavior and its interactions with other molecules. Computational and spectroscopic techniques have been employed to study its conformational preferences and intermolecular forces.
For phenylboronic acids, the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring is a key conformational feature. Theoretical studies on monosubstituted phenylboronic acids have shown that the boronic acid moiety can adopt different conformations. nih.gov In the case of 4-fluorophenylboronic acid, the molecule is largely planar. researchgate.net
Intermolecular hydrogen bonding is a dominant feature in the solid state of boronic acids, often leading to the formation of hydrogen-bonded networks. nih.gov This can make it challenging to obtain structural data on the monomeric form experimentally. However, computational studies can model the isolated molecule. Attempts to determine the crystal structure of p-fluorophenylboronic acid have sometimes resulted in the formation of its trimeric anhydride, tris(4-fluorophenyl)boroxine, highlighting the propensity for intermolecular interactions. nih.gov
In solution, the nature of these interactions can change. For instance, infrared spectroscopy of 2-fluorophenylboronic acid in a non-polar solvent indicated the absence of significant intermolecular hydrogen bonding. researchgate.net The study of intramolecular interactions, such as potential hydrogen bonds between the fluorine atom and the hydroxyl groups of the boronic acid, is also an area of interest, particularly in ortho-substituted analogs. beilstein-journals.orgresearchgate.net While intramolecular OH···F hydrogen bonds are significant in stabilizing the conformation of 2-fluorophenylboronic acid, such an interaction is not geometrically feasible in the para-substituted isomer, this compound. beilstein-journals.orgresearchgate.net
The electron-deficient nature of the boron atom in boronic acids makes them Lewis acids, capable of accepting electrons from donor molecules. beilstein-journals.orgresearchgate.net This property governs many of their intermolecular interactions. The fluorine substituent in the para position of this compound influences the electronic properties of the aromatic ring, which in turn can affect the Lewis acidity of the boron center and its interactions with other molecules. osti.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-fluorophenylboronic acid |
| 4-fluorophenylboronic acid |
| Boric acid |
Applications in Advanced Materials Science and Surface Chemistry
Surface Functionalization and Monolayer Formation
The ability of (4-fluorophenyl)boronic acid to form self-assembled monolayers on various substrates is a cornerstone of its utility. The boronic acid moiety acts as a robust anchor to specific surfaces, while the fluorophenyl group can be used to tune surface properties or as a spectroscopic tag for analysis.
The controlled, selective functionalization of semiconductor surfaces is critical for the fabrication of next-generation electronic devices. Research has demonstrated that (4-fluorophenyl)boronic acid can be selectively attached to silicon surfaces, providing a pathway for creating highly defined molecular layers.
Investigations into the reaction of (4-fluorophenyl)boronic acid with differently terminated Si(100) surfaces revealed a strong preference for reaction with chlorinated silicon (Cl-Si(100)) over hydrogen-terminated silicon (H-Si(100)) under identical solution-based conditions. osti.govresearchgate.net The reaction proceeds via the boronic acid group, which interacts with the chlorinated surface to form a stable Si-O-B linkage, effectively grafting the molecule to the semiconductor. researchgate.net The presence of the fluorine atom in the molecule serves as a useful label for quantitative analysis using X-ray Photoelectron Spectroscopy (XPS). osti.gov
Comparative studies have shown that (4-fluorophenyl)boronic acid achieves a significantly higher surface coverage of boron on Cl-Si(100) compared to boric acid, a simpler boron-containing molecule. osti.govresearchgate.net Specifically, the surface coverage obtained with (4-fluorophenyl)boronic acid is approximately 2.8 times higher than that from boric acid. osti.govresearchgate.net This enhanced reactivity and coverage are supported by density functional theory (DFT) calculations, which show the reaction of (4-fluorophenyl)boronic acid with Cl-Si(100) is more thermodynamically favorable than its reaction with H-Si(100) and also more favorable than the reaction of boric acid with Cl-Si(100). osti.govresearchgate.net
Table 1: Thermodynamic and Surface Coverage Data for Boron Compounds on Si(100)
| Reactant | Surface | Thermodynamic Favorability (ΔE) | Relative Boron Coverage | Key Finding |
|---|---|---|---|---|
| (4-Fluorophenyl)boronic acid | Cl-Si(100) | -180.5 kJ/mol | ~2.8x higher than Boric Acid | Highly favorable reaction leading to high surface coverage. osti.govresearchgate.net |
| (4-Fluorophenyl)boronic acid | H-Si(100) | -86.2 kJ/mol | No significant reaction observed | Significantly less favorable, demonstrating reaction selectivity. osti.gov |
| Boric acid | Cl-Si(100) | -125.2 kJ/mol (~55.3 kJ/mol less favorable than 4-FPBA) | Baseline | Reacts, but less effectively than (4-Fluorophenyl)boronic acid. osti.govresearchgate.net |
The surface chemistry of metal oxide nanoparticles can be precisely tuned using (4-fluorophenyl)boronic acid, which is crucial for applications in catalysis, sensing, and energy materials. The modification of titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) nanoparticles with (4-fluorophenyl)boronic acid occurs through the boronic acid functional group, but the resulting surface structure is dependent on the specific metal oxide. acs.org
A combination of analytical techniques, including XPS, solid-state NMR (¹¹B, ¹⁹F, and ¹³C), and infrared spectroscopy, has been used to determine the binding modes. acs.org On titania (both rutile and anatase forms), the attachment is dominated by a monodentate linkage, where the boronic acid binds to the surface through a single oxygen atom. In contrast, on alumina (B75360) (γ-Al₂O₃), the predominant binding configuration is bidentate, involving two oxygen atoms. acs.org This difference in surface coordination highlights the ability to create well-defined, material-specific chemical interactions at the nanoscale. acs.org
Table 2: Binding Configurations of (4-Fluorophenyl)boronic Acid on Metal Oxide Nanoparticles
| Nanoparticle Material | Dominant Binding Mode | Characterization Techniques | Significance |
|---|---|---|---|
| Titanium Dioxide (TiO₂) (Rutile & Anatase) | Monodentate | XPS, Solid-State NMR, IR Spectroscopy | Suggests potential for sensitization or doping with a defined interaction. acs.org |
| Aluminum Oxide (Al₂O₃) (Gamma) | Bidentate | Demonstrates substrate-dependent control over surface chemistry. acs.org |
A significant application of these surface functionalization strategies is in selective-area doping, a key process for manufacturing smaller and more complex microelectronic devices. osti.gov Monolayers of (4-fluorophenyl)boronic acid can serve as effective molecular resists in area-selective atomic layer deposition (AS-ALD). researchgate.netaip.orgresearchgate.net
In this process, the (4-fluorophenyl)boronic acid monolayer is first formed on a specific region of a substrate, such as silicon. This functionalized area then acts as a "non-growth" surface, effectively blocking or inhibiting the deposition of materials like TiO₂ from ALD precursors. aip.orgresearchgate.netresearchgate.net Deposition proceeds normally on the surrounding, unmodified "growth" surfaces. This selectivity allows for bottom-up patterning at the nanoscale. researchgate.net
Crucially, after the selective deposition process, the boron-containing monolayer remains at the interface. aip.org This layer can then be used as a chemical source of boron, which can be driven into the underlying silicon substrate through a subsequent thermal or photochemical treatment. This creates precisely located, ultra-shallow doping profiles required for modern transistors and other microelectronic components. osti.gov The dual functionality of (4-fluorophenyl)boronic acid—first as a deposition mask and second as a dopant source—makes it a valuable tool for advanced semiconductor fabrication. aip.org
Modification of Metal Oxide Nanoparticles (TiO₂, Al₂O₃)[24],
Integration into Polymer and Composite Materials
The boronic acid functional group is a versatile handle for creating advanced polymers and composites with tailored functionalities. Its ability to form reversible covalent bonds is particularly useful for developing dynamic and responsive materials.
The incorporation of boronic acids into polymer structures allows for the creation of materials with unique and tunable properties. The reactivity of the boronic acid moiety with diols (compounds with two hydroxyl groups) is widely exploited. acs.org For example, conjugating (4-fluorophenyl)boronic acid to natural polymers like chitosan (B1678972) has been explored for biomedical applications. japsonline.com The resulting boron-containing polymer can exhibit glucose-responsive behavior, as the boronic acid can bind to glucose, triggering a change in the material's properties. This has been investigated for creating systems that release insulin (B600854) in response to high glucose levels. japsonline.com
Furthermore, the integration of (4-fluorophenyl)boronic acid into composite scaffolds, such as those made with bioglass, has been shown to improve the bioactivity of the material for applications in bone tissue regeneration. japsonline.com In other areas, the addition of boronic acids to low molecular weight gelators can significantly enhance the mechanical and rheological properties of supramolecular gels by cross-linking the gel fibers. acs.org
The key to creating many functional polymers is the dynamic covalent chemistry of boronic acids. ethz.ch Boronic acids react with diols to form boronic esters. This reaction is reversible, meaning the bonds can form and break in response to external stimuli such as changes in pH. ethz.ch
This dynamic nature is the foundation for a class of "smart" materials. By using multifunctional boronic acids and polymers with multiple diol groups, it is possible to form cross-linked networks. ethz.ch These networks can exhibit self-healing properties; when the material is damaged, the reversible boronic ester bonds can break and reform, repairing the structure. acs.org This principle is also used to create moldable hydrogels and other responsive materials whose properties, such as stiffness and relaxation time, can be precisely controlled by the chemistry of the boronic acid and the architecture of the polymer network. ethz.ch
Following a comprehensive search for scientific literature, no specific research findings or applications concerning (4-Fluorobenzyl)boronic acid in the fields of biosensors, diagnostic research, bioconjugation, or carbohydrate recognition could be identified. The available research literature focuses extensively on related compounds, particularly 4-fluorophenylboronic acid and other substituted phenylboronic acids, but does not provide data for the benzyl (B1604629) derivative specified.
Therefore, it is not possible to generate the requested article with scientifically accurate information focused solely on this compound as per the provided outline and constraints.
Contributions to Chemical Biology and Medicinal Chemistry Research
Design of Enzyme Inhibitors and Biological Probes
The unique electronic properties of boronic acids make them excellent candidates for designing enzyme inhibitors. They are considered bioisosteres of carboxylic acids but can form stable, reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzyme active sites. researchgate.netmdpi.com
A prominent example of rational drug design involving these chemical motifs is the development of inhibitors for autotaxin (ATX), an enzyme implicated in cancer, inflammation, and fibrosis. mdpi.com Structure-based design led to the creation of potent inhibitors where a boronic acid group and a 4-fluorobenzyl group are present in the same molecule, such as the inhibitor HA155. acs.orgsigmaaldrich.com
In these complex inhibitors, the two moieties play distinct and synergistic roles. nih.gov Crystallography studies have confirmed that the boronic acid moiety directly targets the enzyme's active site, forming a reversible covalent bond with a key threonine residue (Thr210) and interacting with two essential zinc ions. researchgate.netnih.gov Simultaneously, the hydrophobic 4-fluorobenzyl moiety anchors the inhibitor by fitting deep into a hydrophobic lipid-binding pocket within the enzyme. mdpi.comacs.orgnih.gov This dual-interaction mechanism results in highly potent and selective inhibition. The 4-fluorobenzyl group was specifically selected after testing over 40 other benzylic substituents, underscoring its importance for optimal binding. nih.gov
Table 1: Role of Moieties in Autotaxin Inhibitor HA155
| Moiety | Role in Inhibition | Supporting Evidence |
|---|---|---|
| Boronic Acid | Targets the catalytic active site. | Forms a reversible covalent bond with the Thr210 residue and interacts with two zinc ions. nih.gov |
| 4-Fluorobenzyl | Anchors the inhibitor in a hydrophobic pocket. | Crystallography shows it fits into the lipid-binding pocket, enhancing binding affinity. researchgate.netacs.orgnih.gov |
The synthesis of these inhibitors often involves N-alkylation of a core structure, like 2,4-thiazolidinedione, using 4-fluorobenzyl bromide to introduce the key hydrophobic group. nih.govpnas.org
Boronic acids are valuable tools for studying cellular functions. The compound β-(4-fluorobenzyl) Arteannuin B, a semi-synthetic derivative of a natural product, has been used to investigate the transition of breast cancer cells from autophagy to senescence. nih.gov In this molecule, the 4-fluorobenzyl group is a key structural feature that contributes to its activity as a potent inducer of endoplasmic reticulum stress, which in turn activates transcription factors like ATF-4 and C/EBPβ that regulate fundamental cellular processes. nih.gov
Furthermore, the ability of boronic acids to interact with diols (sugar molecules) makes them useful as probes and sensors for biological mechanisms. chemimpex.com For example, 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid has been used as a tool to probe enzyme mechanisms and dynamics, as it forms a stable complex with the enzyme α-chymotrypsin.
Boronic Acid-Based Inhibitors (e.g., Autotaxin)
Precursors for Biologically Active Compounds
In synthetic chemistry, boronic acids are stable, versatile building blocks, widely used in cross-coupling reactions to construct complex molecules. nih.govchemimpex.com
While the focus of this article is the (4-fluorobenzyl)boronic acid moiety, it is crucial to note that its close analog, (4-fluorophenyl)boronic acid , serves as a key starting material in the industrial synthesis of Canagliflozin, an important oral medication for type 2 diabetes. patsnap.compatsnap.comguidechem.comthieme-connect.de Canagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and the 4-fluorophenyl group is a critical part of its final structure. thieme-connect.de
Table 2: Key Reactants for Canagliflozin Intermediate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product (Key Intermediate) |
|---|---|---|---|
| (4-Fluorophenyl)boronic acid patsnap.com | 5-Bromothiophene-2-carbaldehyde patsnap.com | Palladium Acetate (B1210297) patsnap.com | 5-(4-fluorophenyl)thiophene-2-formaldehyde patsnap.com |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. The introduction of a fluorine atom onto a phenyl or benzyl (B1604629) ring can significantly impact a molecule's biological activity by altering its electronic properties and metabolic stability. tandfonline.commdpi.com
Fluorinated boronic acids are frequently used in SAR studies. For instance, in the development of antagonists for the chemokine receptors CXCR1 and CXCR2, SAR studies revealed the critical importance of an N-(4-fluorophenyl) group for potent activity. acs.org Replacement of this specific group with other substituents led to a significant reduction in inhibitory activity, highlighting its essential role in binding. acs.org Similarly, SAR studies on monoamine oxidase B have explored a range of fluorine-substituted benzylamines to understand how electron-withdrawing substituents affect enzyme inactivation. tandfonline.com These studies demonstrate how the (4-fluorobenzyl) motif is systematically employed and modified to probe and enhance interactions with biological targets.
Intermediates in Pharmaceutical Synthesis (e.g., Canagliflozin)[7],
Advanced Research in Drug Delivery Systems
The ability of boronic acids to form reversible covalent bonds with diols, which are common in saccharides and glycoproteins on cell surfaces, has been exploited in the design of advanced drug delivery systems. sci-hub.se This interaction can be used for targeted delivery or to create stimuli-responsive materials.
Research has shown that polymers functionalized with phenylboronic acid derivatives can be used for pH-sensitive and glucose-responsive drug delivery. japsonline.com For example, chitosan (B1678972) nanoparticles conjugated with 4-fluorophenyl boronic acid have been developed for the oral delivery of insulin (B600854). These systems are designed to release the drug in response to changes in glucose concentration, leveraging the reversible binding between the boronic acid and the diol groups of glucose. japsonline.com The fluorine substituent on the phenyl ring can modulate the pKa of the boronic acid, allowing its binding properties to be fine-tuned for optimal performance under physiological conditions. japsonline.comethz.ch While direct applications of this compound are less documented in this specific area, the principles established with its phenyl analog pave the way for its future exploration in creating targeted and responsive drug delivery vehicles. tesisenred.net
Boronic Acid-Modified Carriers for Molecular Transport
Boronic acids have been instrumental in the design of synthetic carriers for the transport of biologically significant molecules across lipophilic membranes. tandfonline.com This capability stems from their capacity to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, a common feature in many biological targets like saccharides and ribonucleosides. acs.orgbohrium.com
The transport process can be either passive, moving a solute down its concentration gradient, or active, moving it against the gradient. tandfonline.com Arylboronic acids are often favored for these applications due to their stability in water and strong Lewis acidity. nd.edu The general mechanism involves the boronic acid carrier condensing with the diol-containing cargo on one side of a membrane to form a more lipophilic boronate ester. This complex then traverses the membrane, releasing the cargo on the other side, often triggered by a change in conditions like pH. nd.eduresearchgate.net
Researchers have developed various carrier systems based on this principle. For instance, lipophilic boronic acids have been successfully used to transport a range of molecules, including:
Reducing monosaccharides tandfonline.com
Ribonucleosides tandfonline.commdpi.com
Catecholamines tandfonline.com
α-amino acids tandfonline.com
A notable strategy involves combining a boronic acid (for diol recognition) with another carrier component selective for a different part of the cargo molecule. For example, a carrier system mixing a lipophilic boronic acid with a dicationic compound selective for phosphate (B84403) dianions demonstrated enhanced transport selectivity for ribonucleoside-5'-monophosphates. nd.edu This dual-recognition approach significantly improves the selectivity of the transport system. nd.edu The efficiency of transport can be influenced by several factors, including the structure of the boronic acid and the pH of the environment, which affects the equilibrium between the boronic acid and the boronate ester. nd.edu
Table 1: Factors Influencing Boronic Acid-Mediated Molecular Transport
| Factor | Description | Impact on Transport | Reference |
| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. | Higher pH generally favors the formation of the anionic boronate "ate" complex, which can facilitate an ion-pair transport pathway. | nd.edu |
| Boronic Acid Structure | The Lewis acidity and steric hindrance around the boron center. | Higher Lewis acidity and lower steric hindrance can lead to stronger diol binding and potentially faster transport. | nd.edu |
| Cargo Structure | The configuration of the diol groups on the target molecule. | cis-Vicinal diols are strongly preferred, leading to selective transport of molecules with this arrangement. | nd.edu |
| Carrier System | Use of a single boronic acid carrier versus a mixed-carrier system. | Mixed systems (e.g., boronic acid + phosphate binder) can provide enhanced selectivity for complex cargo like nucleotides. | nd.edu |
Reversible Binding for Controlled Release Mechanisms
The reversible nature of the bond between boronic acids and diols is a cornerstone of their use in controlled release systems. researchgate.net This dynamic covalent chemistry allows for the design of "smart" materials that can release an encapsulated therapeutic agent in response to specific physiological triggers, such as changes in pH or the concentration of a particular molecule like glucose. acs.orgbohrium.com
Boronate ester formation is typically favored in neutral to alkaline conditions and is reversible in acidic environments. mpg.de This pH-dependent behavior is widely exploited. For example, drug-loaded nanoparticles or hydrogels can be cross-linked with boronate esters. acs.org In the neutral pH of the bloodstream, the cargo remains securely encapsulated. However, upon reaching the more acidic microenvironment of a tumor or an endosome within a cell, the boronate esters hydrolyze. acs.orgmpg.de This de-crosslinking of the material leads to its swelling or disassembly, triggering a burst release of the therapeutic agent precisely at the target site. acs.org
Another sophisticated application is in glucose-responsive systems for insulin delivery. bohrium.com These systems utilize competitive binding. A boronic acid-functionalized polymer might be loaded with insulin. In the absence of glucose, the system is stable. When blood glucose levels rise, the glucose molecules (which are diols) compete with the insulin for binding to the boronic acid moieties. bohrium.comjapsonline.com This displacement releases the insulin, creating a self-regulating, "closed-loop" delivery system that mimics the function of a healthy pancreas. bohrium.com
The versatility of this chemistry has led to the development of various platforms:
pH-Responsive Micelles: Shell-crosslinked micelles formed using boronate esters can encapsulate drugs like doxorubicin. These micelles are stable at physiological pH but de-crosslink and release their payload in acidic conditions. acs.org
Glucose-Sensing Polymers: Chitosan functionalized with 4-fluorophenylboronic acid has been shown to release insulin in response to increasing glucose concentrations. japsonline.com The amount of drug released is proportional to the glucose level. japsonline.com
Self-Healing Hydrogels: The dynamic and reversible nature of boronate ester bonds allows for the creation of self-healing materials. When the material is damaged, the bonds can reform under the right conditions, restoring the hydrogel's structure. acs.org
Table 2: Stimuli for Controlled Release from Boronic Acid-Based Systems
| Stimulus | Mechanism of Release | Example Application | Reference |
| Low pH | Hydrolysis of the boronate ester bond, leading to de-crosslinking and disassembly of the carrier. | Release of chemotherapy drugs in acidic tumor microenvironments. | acs.orgmpg.de |
| High Glucose Concentration | Competitive displacement of the drug from the boronic acid binding sites by glucose molecules. | Self-regulated, "closed-loop" insulin delivery systems for diabetes management. | bohrium.comjapsonline.com |
| Redox (e.g., ROS) | Oxidation of the boronate moiety can lead to bond cleavage and release of cargo. | ROS-responsive intracellular delivery of protein cargo. | researchgate.net |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems Utilizing 4-Fluorophenylboronic Acid
The role of (4-Fluorophenyl)boronic acid as a crucial reactant in cross-coupling reactions is well-established, and future research is focused on developing more efficient, selective, and robust catalytic systems. A primary area of development is in the refinement of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Research is moving towards systems that operate under milder conditions, such as in water, and with ultra-low catalyst loadings to enhance sustainability and cost-effectiveness. nih.gov An easily prepared catalytic system using Pd(OAc)₂, a specific phosphine (B1218219) ligand, and a phase-transfer agent has shown high activity for coupling aryl chlorides, including those with fluoro-substituents, in water. nih.gov
Beyond palladium, emerging research is exploring the use of other transition metals. Ruthenium and rhodium have been investigated for direct arylation and asymmetric conjugate additions, respectively, with (4-Fluorophenyl)boronic acid. sigmaaldrich.com Copper-catalyzed systems, such as in Petasis reactions and the coupling of nitro arenes, represent another promising, more economical alternative. sigmaaldrich.com
A significant emerging trend is the use of arylboronic acids, not just as coupling partners, but as catalysts themselves or as precursors to catalysts for other transformations. Recent studies have demonstrated that electron-deficient arylboronic acids can catalyze direct amide and peptide bond formation. rsc.org This represents a shift from the traditional use of boronic acids in C-C bond formation to their application in C-N bond formation, a cornerstone of pharmaceutical and biological chemistry. Future work will likely focus on developing more active and selective boronic acid catalysts for these transformations, potentially including derivatives of (4-Fluorophenyl)boronic acid, and applying them to the synthesis of complex peptides and polyamides. rsc.org
| Catalytic System | Reaction Type | Advantage / Focus Area |
| Palladium-Phosphine Complexes | Suzuki-Miyaura Coupling | High activity in aqueous media, ultra-low catalyst loading. nih.gov |
| Palladium Nanoparticles | Mizoroki-Heck, Suzuki-Miyaura | Heterogeneous catalysis, potential for recyclability. sigmaaldrich.com |
| Ruthenium Catalysts | Direct Arylation | Alternative to palladium for C-H functionalization. sigmaaldrich.com |
| Rhodium Catalysts | Asymmetric Conjugate Addition | Enantioselective C-C bond formation. sigmaaldrich.com |
| Copper Catalysts | Petasis Reaction, Nitro Arene Coupling | Economical and abundant metal catalyst. sigmaaldrich.com |
| Arylboronic Acids | Direct Amidation / Peptide Synthesis | Metal-free catalysis for C-N bond formation. rsc.org |
Sustainable Synthesis of 4-Fluorophenylboronic Acid Derivatives
In line with the principles of green chemistry, a major future direction is the development of sustainable methods for synthesizing derivatives of (4-Fluorophenyl)boronic acid. sigmaaldrich.comacs.org This involves minimizing waste, reducing energy consumption, and avoiding hazardous substances. mlsu.ac.in Key strategies include maximizing atom economy, where synthetic methods are designed to incorporate the maximum amount of starting materials into the final product. acs.org Direct C-H borylation, which avoids the need for pre-functionalized starting materials like aryl halides, is a prime example of an atom-economical approach that will likely see wider application. nih.gov
The use of safer solvents is another critical focus. Research has demonstrated that Suzuki-Miyaura reactions using (4-Fluorophenyl)boronic acid can be performed efficiently in water, which eliminates the need for volatile organic solvents. nih.govresearchgate.net The development of solvent-free reaction conditions, sometimes facilitated by microwave irradiation, further enhances the green credentials of these syntheses. mdpi.com
Energy efficiency is being addressed by designing reactions that proceed at ambient temperature and pressure. acs.org Where heating is required, microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes for the cross-coupling of (4-Fluorophenyl)boronic acid with aryl chlorides. mdpi.combeilstein-journals.org Furthermore, the development and use of recyclable heterogeneous catalysts, such as palladium nanoparticles supported on materials like N-doped graphene, are of great interest for sustainable processes, as they can be easily separated and reused over multiple reaction cycles. researchgate.net The reduction of unnecessary derivatization steps, such as the use of protecting groups, is another core principle being advanced through more selective catalytic methods. sigmaaldrich.comacs.org
Advanced Functional Material Design and Applications
(4-Fluorobenzyl)boronic acid is a valuable building block for the creation of advanced functional materials due to the unique electronic properties conferred by the fluorophenyl group and the versatile reactivity of the boronic acid moiety. ontosight.aichemimpex.com Future research is aimed at designing and synthesizing novel polymers and materials for applications in electronics, optics, and coatings. ontosight.aichemimpex.com
In the field of optoelectronics, boronic acid derivatives are being explored for their potential in Organic Light Emitting Diodes (OLEDs). The incorporation of specific arylboronic esters can influence the photophysical properties of materials, and the (4-Fluorobenzyl) group can be used to fine-tune these characteristics.
A particularly promising area is the use of the reversible covalent bonding between boronic acids and diols to create dynamic and responsive materials. This chemistry is being leveraged in macromolecular science to functionalize polymers and to act as cross-linking points. acs.org This allows for the precise tuning of material properties, such as the rheology of supramolecular gels. Future work could involve using this compound to create smart hydrogels or organogels that respond to specific stimuli like pH or the presence of saccharides, making them suitable for applications in soft robotics, controlled release systems, and self-healing materials. acs.org
| Material Application | Role of this compound | Emerging Research Focus |
| Electronics & Coatings | Building block for functional polymers. chemimpex.com | Synthesis of materials with tailored electrical and surface properties. |
| Organic Light Emitting Diodes (OLEDs) | Component to tune photophysical properties. | Design of novel, efficient light-emitting compounds. |
| Supramolecular Gels | Reversible cross-linker via diol interaction. acs.org | Development of stimuli-responsive and self-healing materials. |
| Biosensors | Bioconjugation agent for surface attachment. chemimpex.com | Creating selective and sensitive diagnostic platforms. |
Expanding Biological and Biomedical Research Applications
The unique ability of the boronic acid group to form stable, reversible covalent bonds with diols—a common motif in biological molecules like sugars and specific amino acid residues in enzymes—positions it as a privileged functional group in medicinal chemistry and chemical biology. chemimpex.com this compound serves as a key intermediate and a structural motif in the design of new therapeutic agents and diagnostic tools. ontosight.aichemimpex.com
A major research thrust is the development of novel enzyme inhibitors. Boronic acids can act as transition-state analogs, targeting the active sites of enzymes such as proteases and hydrolases. For instance, derivatives incorporating the 4-fluorobenzyl moiety have been specifically designed and studied as potent inhibitors of autotaxin, an enzyme implicated in cardiovascular disease and cancer. nih.govacs.org Crystallographic studies have shown that the 4-fluorobenzyl group binds within a hydrophobic pocket of the enzyme, highlighting the importance of this substituent for potent and selective inhibition. nih.gov Future research will undoubtedly expand the range of enzyme targets for inhibitors derived from this compound.
Beyond enzyme inhibition, these compounds are crucial for bioconjugation, enabling the attachment of biomolecules to surfaces for the development of biosensors and other diagnostic applications. chemimpex.com The boronic acid moiety's affinity for glycosylated proteins is also being exploited for analytical purposes, such as in methods for monitoring diabetes. wiley-vch.de Furthermore, the compound is a building block in the synthesis of potential drugs targeting a range of diseases, including cancer. chemimpex.commdpi.com As our understanding of disease pathways deepens, the rational design of new boronic acid-based drugs, using fragments like this compound, will continue to be a vibrant area of biomedical research. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
A transformative development in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes, a field where reactions involving this compound stand to benefit significantly. whiterose.ac.uk The Suzuki-Miyaura cross-coupling, a primary application of this compound, is one of the most studied reactions in the development of these predictive models. acs.orgchemrxiv.orgchemrxiv.orgdiva-portal.org
Researchers are building ML models trained on vast datasets of reactions from patents and corporate libraries to predict reaction yields and identify optimal conditions (catalyst, base, solvent). acs.orgnih.govacs.org These models use a combination of features, including calculated quantum chemical properties (e.g., from Density Functional Theory) and structural fingerprints of reactants like this compound, to make predictions. acs.orgchemrxiv.org Studies have shown that such models can often predict reaction success and yields with greater accuracy than human experts, significantly speeding up the optimization process and reducing waste from failed experiments. acs.org
The future of synthesis involving this compound will likely involve the routine use of these AI tools. A chemist could, for example, use an ML model to:
Predict the yield of a planned Suzuki reaction with a novel coupling partner.
Receive recommendations for the optimal catalyst and base combination from a list of possibilities. nih.gov
If a reaction is predicted to have a low yield, the model could suggest structurally similar boronic acids that are predicted to perform better. acs.org
While challenges remain, such as the quality of literature data and the risk of models simply capturing popularity trends instead of chemical reactivity, the field is advancing rapidly. nih.gov The integration of AI and ML promises to make the synthesis of complex molecules from building blocks like this compound more efficient, predictable, and resource-friendly. diva-portal.orgresearchgate.net
Q & A
Q. What are the primary synthetic routes and characterization methods for (4-fluorobenzyl)boronic acid derivatives?
Synthesis of this compound derivatives typically involves cross-coupling reactions or functionalization of pre-existing boronic acid scaffolds. For example, in the synthesis of a related compound, (Z)-(4-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)benzamido)methyl)phenyl)boronic acid , preparative HPLC was used for purification, yielding 5–21% with structural confirmation via -NMR, -NMR, and mass spectrometry (observed 491.17 vs. calculated 491.12) . Key analytical parameters include chemical shifts (e.g., δ 9.17 ppm for amide protons) and coupling constants (e.g., for fluorinated aromatic carbons).
Q. How do boronic acids interact with diols in aqueous solutions, and what factors govern binding affinity?
Boronic acids reversibly bind diols via esterification, forming cyclic boronate esters. Kinetic studies using stopped-flow fluorescence reveal that binding rates () follow the order: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity . Binding is pH-dependent, as boronic acids () require deprotonation for optimal diol interaction. For this compound, the electron-withdrawing fluorine substituent may lower , enhancing binding under physiological conditions .
Q. What analytical techniques are most reliable for characterizing boronic acid trimerization or dehydration artifacts?
Boronic acids often dehydrate to form boroxines, complicating mass spectrometry (MS) analysis. Derivatization with diols (e.g., pinacol) or on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) suppresses trimerization, enabling accurate MALDI-MS sequencing of peptide boronic acids . For small molecules, -NMR can distinguish free boronic acids () from boroxines () .
Advanced Research Questions
Q. How can researchers mitigate challenges in characterizing boronic acid trimerization during MS analysis?
Trimerization can be minimized by:
- Derivatization : Converting boronic acids to boronic esters (e.g., with pinacol) stabilizes the analyte .
- Matrix selection : DHB acts as both matrix and derivatizing agent in MALDI-MS, enabling in situ esterification .
- Low-temperature ionization : ESI-MS at reduced temperatures minimizes thermal dehydration .
Q. What strategies optimize the design of this compound-based inhibitors for therapeutic targets like proteases or tubulin?
Rational design involves:
- Binding kinetics vs. thermodynamics : For proteasome inhibitors (e.g., bortezomib analogs), covalent binding to catalytic threonine residues requires balancing (rapid binding) with reversible inhibition to reduce off-target effects .
- Structural mimicry : In tubulin inhibitors, replacing hydroxyl groups with boronic acid (e.g., compound 13c , IC) enhances binding to the colchicine site while maintaining cytotoxicity (IC in B-16 cells) .
- Computational docking : Molecular dynamics simulations predict steric compatibility of the 4-fluorobenzyl group with hydrophobic pockets in target proteins .
Q. How can contradictions in glycoprotein interaction studies involving boronic acid surfaces be resolved?
Secondary interactions (e.g., hydrophobic or electrostatic forces) often confound specificity. To improve selectivity:
- Buffer optimization : High-pH borate buffers (pH ≥ 8.5) enhance boronate ester stability while reducing non-specific binding .
- Surface engineering : Immobilizing 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on carboxymethyl dextran minimizes steric hindrance, improving glycoprotein capture efficiency .
- Competition assays : Adding free diols (e.g., sorbitol) competitively displaces weakly bound glycoproteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
